molecular formula C10H17NO4 B1675619 cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid CAS No. 145512-35-2

cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid

Cat. No.: B1675619
CAS No.: 145512-35-2
M. Wt: 215.25 g/mol
InChI Key: UDPZLTQBSHPQHX-JGVFFNPUSA-N
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Preparation Methods

The synthesis of LY-221501 involves a series of chemical reactions that require precise conditions and reagents. The compound is typically synthesized through a customized synthesis process, which involves the use of advanced synthesis technology and capabilities . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

LY-221501 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

LY-221501 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the NMDA receptor and its role in various chemical processes. In biology, LY-221501 is used to investigate the effects of NMDA receptor antagonism on cellular and molecular pathways. In medicine, this compound is studied for its potential therapeutic applications in treating neurological disorders and other medical conditions . In industry, LY-221501 is used in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of LY-221501 involves its antagonistic effects on the NMDA receptor. By binding to the receptor, LY-221501 inhibits the receptor’s activity, thereby modulating the signaling pathways involved in various physiological and pathological processes . The molecular targets and pathways involved in the action of LY-221501 include the NMDA receptor and its associated signaling cascades.

Comparison with Similar Compounds

LY-221501 is unique in its specific antagonistic effects on the NMDA receptor. Similar compounds include other NMDA receptor antagonists, such as ketamine, memantine, and dextromethorphan . These compounds share similar mechanisms of action but differ in their chemical structures, potency, and therapeutic applications. LY-221501 stands out due to its specific binding affinity and efficacy in modulating NMDA receptor activity.

Properties

CAS No.

145512-35-2

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1

InChI Key

UDPZLTQBSHPQHX-JGVFFNPUSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O

SMILES

C1CNC(CC1CCCC(=O)O)C(=O)O

Canonical SMILES

C1CNC(CC1CCCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cis-4-(3-carboxyprop-1-yl)piperidine-2-carboxylic acid
LY 221501
LY-221501

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
Reactant of Route 2
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
Reactant of Route 3
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
Reactant of Route 4
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
Reactant of Route 5
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid
Reactant of Route 6
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid

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